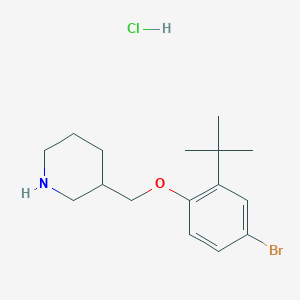![molecular formula C12H23NO B1466505 1-[(4-Methylpiperidin-1-yl)methyl]cyclopentan-1-ol CAS No. 1468946-40-8](/img/structure/B1466505.png)
1-[(4-Methylpiperidin-1-yl)methyl]cyclopentan-1-ol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Solvent Applications and Radical Reactions
Cyclopentyl methyl ether (CPME), a related compound to the chemical , has been evaluated for its potential as a solvent in radical reactions. Its stability under thermal radical conditions and applicability to multi-step reactions demonstrate its utility in hydrostannation, hydrosilylation, hydrothiolation, and reductions mediated by tributyltin hydride (Kobayashi et al., 2013).
Catalytic Enantioselective Synthesis
The catalytic enantioselective synthesis using cyclopentene derivatives, including processes such as 1,4-addition-aldol reactions, has been demonstrated to produce highly functionalized cyclopentane building blocks. These syntheses are pivotal for creating compounds with high enantiomeric excess, showcasing the compound's role in the construction of complex molecular architectures with precise stereocontrol (Arnold et al., 2002).
Thermal Chemistry and Reaction Mechanisms
Investigations into the thermal chemistry of related cyclopentane derivatives have provided evidence for double-bond isomerization and dehydrogenation reactions on catalytic surfaces. These studies contribute to understanding the reactivity and stability of cyclopentane-based compounds under varying conditions, offering insights into their potential industrial and synthetic applications (Morales & Zaera, 2006).
Antibacterial Evaluation
Research on derivatives incorporating the piperidine functionality, such as sulfamoyl and 1,3,4-oxadiazole, has shown promising antibacterial properties. This highlights the broader potential of compounds with structural similarities to "1-[(4-Methylpiperidin-1-yl)methyl]cyclopentan-1-ol" for applications in medicinal chemistry and drug development (Aziz‐ur‐Rehman et al., 2017).
Eco-Friendly Solvent for Biotechnology
Cyclopentyl methyl ether (CPME), which shares functional groups with the compound , is recognized for its eco-friendly solvent properties. Its potential for applications in biotechnology and biorefineries is significant, due to attributes like low peroxide formation, stability under a broad range of conditions, and a high boiling point. This underscores the value of cyclopentane derivatives in sustainable chemistry and bioprocessing (de Gonzalo et al., 2019).
Mécanisme D'action
- 5-HT6R is part of the serotonin superfamily and is exclusively located in brain regions associated with learning and memory .
- By doing so, it modulates neurotransmitter levels, particularly glutamate and acetylcholine, which are crucial for learning and memory .
- Known 5-HT6R antagonists selectively increase glutamate and acetylcholine levels in the brain, enhancing cognitive function .
- The compound’s action leads to improved cognitive function, making it a potential treatment for cognitive decline associated with neurological disorders .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Analyse Biochimique
Biochemical Properties
1-[(4-Methylpiperidin-1-yl)methyl]cyclopentan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby influencing its activity. Additionally, this compound may also interact with transport proteins, affecting the transport of other molecules across cellular membranes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Furthermore, this compound can affect the expression of genes related to metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to the compound can lead to changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including cell death or organ damage. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of these enzymes. Additionally, this compound may require specific cofactors for its metabolism, influencing the overall metabolic pathway .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, the compound may bind to transport proteins that facilitate its movement across cellular membranes, influencing its distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biochemical activity .
Propriétés
IUPAC Name |
1-[(4-methylpiperidin-1-yl)methyl]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-11-4-8-13(9-5-11)10-12(14)6-2-3-7-12/h11,14H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFNDMUMJREFQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2(CCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



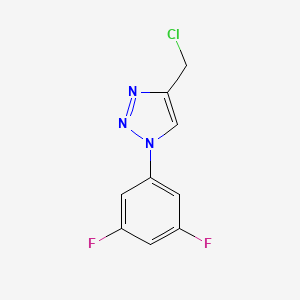

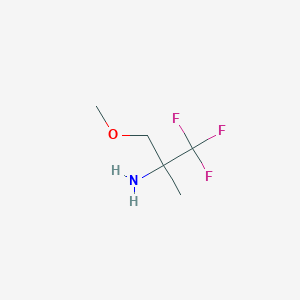
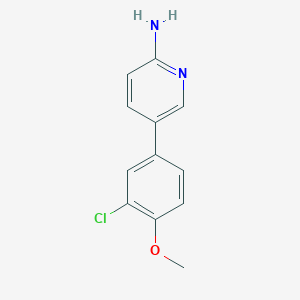




![[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1466437.png)

![N-{3-[2-(3-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride](/img/structure/B1466440.png)
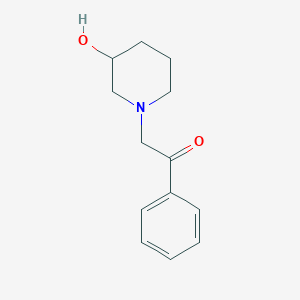
![4-[2-Bromo-4-(sec-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1466443.png)
